Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate
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Overview
Description
Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate is an organic compound that features a tert-butyl group, a phenoxy group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for understanding the interactions between organic molecules and biological systems .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Researchers explore its ability to interact with biological targets and its potential as a lead compound for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate involves its interaction with specific molecular targets. The phenoxy and chlorophenyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate
- Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that are not observed with other similar compounds.
Properties
Molecular Formula |
C20H19ClO3 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C20H19ClO3/c1-20(2,3)24-19(22)14-23-18-11-7-5-9-16(18)13-12-15-8-4-6-10-17(15)21/h4-11H,14H2,1-3H3 |
InChI Key |
NQOFPIRCPHFPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1C#CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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